3-(4-Carboxy-3-fluorophenyl)-5-nitrobenzoic acid

Description

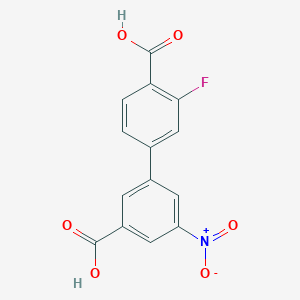

3-(4-Carboxy-3-fluorophenyl)-5-nitrobenzoic acid (CAS: 1261970-11-9, MFCD18321516) is a nitro-substituted benzoic acid derivative featuring a fluorinated aromatic ring. Its structure includes a carboxylic acid group at the 4-position of a 3-fluorophenyl moiety and a nitro group at the 5-position of the benzoic acid backbone (Figure 1). This compound is commercially available with a purity of 96% and is primarily utilized in synthetic chemistry as an intermediate for designing bioactive molecules . The fluorine atom and nitro group contribute to its electronic properties, making it a versatile building block in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(3-carboxy-5-nitrophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO6/c15-12-6-7(1-2-11(12)14(19)20)8-3-9(13(17)18)5-10(4-8)16(21)22/h1-6H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIKXSQWSVBQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00690945 | |

| Record name | 3'-Fluoro-5-nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261970-11-9 | |

| Record name | 3'-Fluoro-5-nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Nitrile and Amide Intermediates

Dehydration of 3-bromo-4-fluoro-benzoic acid amide to nitrile : This is achieved by treating the amide with thionyl chloride at about 25 °C, followed by reflux until gas evolution ceases. The nitrile is a crucial intermediate for further transformations.

Conversion of nitrile to aldehyde : The nitrile can be converted to 3-bromo-4-fluoro-benzaldehyde by heating with formic acid in the presence of a catalyst, typically at 50–120 °C under normal or slightly varied pressure conditions. Formic acid acts as both reactant and diluent in large excess (10–50 mol per mol of starting compound).

Formation of acetals : The aldehyde can be converted to dimethyl or diethyl acetals by reaction with trimethyl or triethyl orthoformate in solvents like toluene and methanol or ethanol, optionally catalyzed by ion exchangers at 10–80 °C. These acetals serve as protected forms for further functionalization.

Phenoxy Substitution and Functionalization

Phenoxy substitution : 3-bromo-4-fluoro-benzaldehyde acetals react with potassium phenolate in aprotic polar solvents (e.g., dimethylformamide, dimethylacetamide, N-methylpyrrolidone, dimethyl sulfoxide) at 130–170 °C using copper catalysts (Cu, Cu2O, CuCl, CuBr) to yield 3-phenoxy-4-fluoro-benzaldehyde derivatives. This step is typically carried out under normal pressure with careful control of stoichiometry (1 mole aldehyde acetal to 1.2–1.8 moles phenolate).

Saponification of acetals : The acetals are hydrolyzed under acidic conditions (e.g., hydrochloric acid) to regenerate the aldehyde functionality for subsequent reactions.

Suzuki-Miyaura Coupling Using Boronic Acid Esters

Coupling of 4-carboxy-3-fluorophenylboronic acid esters : A highly efficient method involves the Suzuki coupling of these boronic acid esters with appropriate aryl halides or aldehydes. This approach is widely used for synthesizing complex substituted benzoic acids including this compound derivatives.

Passerini three-component reaction : In some cases, boron-containing carboxylic acids or esters are reacted with aldehydes and isocyanides to form acyloxyamide analogs, which can be further manipulated to yield target benzoic acid derivatives. This method provides good yields (51–87%) under mild conditions.

Summary Table of Preparation Methods

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Transformation | Yield / Notes |

|---|---|---|---|---|

| 1 | 3-bromo-4-fluoro-benzoic acid amide | Thionyl chloride, 25 °C, reflux | 3-bromo-4-fluoro-benzoic acid nitrile | High yield, gas evolution monitored |

| 2 | Nitrile | Formic acid (10–50 mol eq.), catalyst, 50–120 °C | 3-bromo-4-fluoro-benzaldehyde | Colorless liquid product |

| 3 | Benzaldehyde | Trimethyl/triethyl orthoformate, toluene, MeOH/EtOH, ion-exchanger catalyst, 10–80 °C | Dimethyl/diethyl acetals | Protected aldehyde intermediates |

| 4 | Acetal + potassium phenolate + Cu catalyst | Aprotic polar solvent, 130–170 °C | 3-phenoxy-4-fluoro-benzaldehyde acetals | Colorless liquid intermediates |

| 5 | Acetals | Acidic hydrolysis (HCl) | 3-phenoxy-4-fluoro-benzaldehyde | Regenerated aldehyde |

| 6 | 4-carboxy-3-fluorophenylboronic acid ester + aryl halide | Pd-catalyzed Suzuki coupling | This compound | Efficient, widely used method |

| 7 | Boronic acid ester + aldehyde + isocyanide | Passerini three-component reaction | Boron-containing acyloxyamide analogs | Yields 51–87%, mild conditions |

Detailed Research Findings and Notes

The use of formic acid as both reactant and solvent in the conversion of nitriles to aldehydes is critical for high yield and purity, with temperature control between 50 and 120 °C optimizing reaction rate and minimizing side products.

Copper catalysts in phenoxy substitution reactions enable selective nucleophilic aromatic substitution on halogenated fluoro-benzaldehyde acetals, with aprotic polar solvents enhancing solubility and reaction kinetics.

The Suzuki coupling method employing boronic acid esters is preferred for its versatility and mild conditions, allowing the introduction of the fluorinated carboxyphenyl group with high regioselectivity and functional group tolerance.

The Passerini reaction provides an alternative route to complex derivatives involving boron-containing intermediates, useful for synthesizing analogs with potential bioactivity, although this is more specialized and less direct for the target acid.

Crystallization and purification steps often involve solvent evaporation, filtration, and recrystallization from ethanol-water mixtures, ensuring high purity of the final compound for analytical and application purposes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboxy-3-fluorophenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-Carboxy-3-fluorophenyl)-5-aminobenzoic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of 3-(4-Carboxy-3-fluorophenyl)-5-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Carboxy-3-fluorophenyl)-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxyl group allows for interactions with enzymes and receptors, potentially modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its 3-fluoro-4-carboxyphenyl substituent, which distinguishes it from other nitrobenzoic acid derivatives. Below is a structural comparison with key analogs (Table 1):

Table 1: Structural Comparison of Nitrobenzoic Acid Derivatives

Key Observations :

- Electronic Effects: The fluorine atom in YB-1770 increases the electron-withdrawing nature of the aromatic ring compared to non-fluorinated analogs like YB-0466. This enhances the acidity of the carboxylic acid group and may influence reactivity in coupling reactions .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Derivatives

Analysis :

- The fluorine atom in YB-1770 likely improves solubility in polar solvents compared to non-polar analogs like 2-(furan-3-yl)-5-nitrobenzoic acid (Compound 12) .

- The nitro group contributes to a higher logP (lipophilicity) than morpholino-substituted derivatives, favoring membrane permeability in drug design .

Biological Activity

3-(4-Carboxy-3-fluorophenyl)-5-nitrobenzoic acid, a compound with notable biological activity, has garnered attention in pharmaceutical and biochemical research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1261970-11-9

- Molecular Formula : C14H10FNO4

- Molecular Weight : 273.24 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, demonstrate significant antimicrobial activity. Studies have shown that compounds with nitro and carboxylic acid groups can inhibit bacterial growth effectively.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 14 | 6 |

Table 1: Antimicrobial activity of this compound against various microorganisms.

The mechanism through which this compound exerts its effects is multifaceted:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in microbial metabolism.

- DNA Binding : Its aromatic structure allows for intercalation into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the production of ROS, leading to oxidative stress in microbial cells.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzoic acid derivatives against resistant strains of bacteria. The results indicated that the compound showed enhanced activity compared to traditional antibiotics, particularly against Gram-positive bacteria.

Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory effects, researchers found that the compound reduced inflammation markers in a carrageenan-induced paw edema model in rats. The inhibition percentage was comparable to that of established anti-inflammatory drugs.

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells through ROS generation.

- Anti-inflammatory Treatments : For conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Carboxy-3-fluorophenyl)-5-nitrobenzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 4-carboxy-3-fluorophenylboronic acid) and a halogenated nitrobenzoic acid precursor. Reaction efficiency can be enhanced by optimizing catalyst systems (e.g., Pd(PPh₃)₄), solvent polarity (DME/H₂O mixtures), and microwave-assisted heating (80–100°C). Post-reaction purification via recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) ensures purity >97%. Monitor intermediates by TLC (silica gel, UV detection) .

Q. Which analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodological Answer : Use a combination of:

- 1H/13C/19F NMR (DMSO-d₆, 400 MHz) to confirm regiochemistry and fluorine substitution.

- FT-IR (ATR mode) for carboxyl (1700–1720 cm⁻¹) and nitro (1520–1350 cm⁻¹) group validation.

- HPLC-UV (C18 column, λ = 254 nm) with gradient elution (0.1% H₃PO₄ in acetonitrile/water) to assess purity (>97% by peak area).

- Elemental analysis (CHNS mode) for empirical formula confirmation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Although specific GHS data are unavailable, adopt standard protocols for nitroaromatics and fluorinated compounds:

- Use fume hoods for weighing and reactions to avoid inhalation.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers at 2–8°C to prevent decomposition. Emergency procedures include rinsing exposed areas with copious water and consulting toxicity databases for structural analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient positions (e.g., para to nitro groups). Transition state analysis (IRC calculations) evaluates activation barriers for competing pathways. Validate predictions experimentally via kinetic studies (UV-Vis monitoring at 300 nm) in DMF at 60°C. Compare results with Hammett σ constants for nitro/fluoro substituents .

Q. What strategies resolve contradictory spectral data (e.g., NMR splitting patterns) arising from rotational isomerism in this compound?

- Methodological Answer : Rotational barriers in carboxyl/nitro groups can cause dynamic NMR effects. Solutions include:

- Variable-temperature NMR (25–80°C in DMSO-d₆) to coalesce split peaks.

- 2D NOESY to identify spatial proximity of substituents.

- DFT-based conformational analysis (Gaussian 16) to model low-energy rotamers and assign signals .

Q. Which reactor configurations enhance yield in multi-step syntheses involving this compound?

- Methodological Answer : For scaled-up production:

- Continuous flow reactors with in-line FTIR monitoring reduce side reactions (e.g., decarboxylation).

- Packed-bed reactors (Pd/C catalysts) improve heterogeneous coupling efficiency.

- Microreactors (0.5 mm channel diameter) mitigate exothermic risks during nitration steps. Optimize residence time (5–10 min) via CFD simulations (COMSOL Multiphysics) .

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) in varied solvents (water, ethanol, DMSO) and pH (2–10). Monitor degradation (HPLC) and identify byproducts (LC-MS). Results show:

- Aqueous buffers (pH < 4) : Hydrolysis of the nitro group to amine.

- Alkaline conditions (pH > 8) : Decarboxylation dominates.

- Dry DMSO : Optimal stability (degradation <1%) .

Q. What experimental designs validate the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.